4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] is a complex organic compound that features a benzene ring substituted with fluorophenyl and benzenesulfonamide groups
Vorbereitungsmethoden
The synthesis of 4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] typically involves the use of Schiff base reactions. The process begins with the condensation of benzene-1,4-dicarbaldehyde with 4-fluoroaniline to form the intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the Schiff base moiety back to the corresponding amine.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Schiff bases and sulfonamide derivatives. For example:
4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzoic acid: This compound lacks the fluorophenyl groups and has different chemical properties and applications.
N-(4-fluorophenyl)benzenesulfonamide: This simpler compound lacks the Schiff base moiety and has different reactivity and biological activity.
The uniqueness of 4,4’-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide] lies in its combination of Schiff base and sulfonamide functionalities, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H24F2N4O4S2 |
---|---|
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-[[4-[[4-[(4-fluorophenyl)sulfamoyl]phenyl]iminomethyl]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C32H24F2N4O4S2/c33-25-5-9-29(10-6-25)37-43(39,40)31-17-13-27(14-18-31)35-21-23-1-2-24(4-3-23)22-36-28-15-19-32(20-16-28)44(41,42)38-30-11-7-26(34)8-12-30/h1-22,37-38H |
InChI-Schlüssel |
YQQGXMIMZUXMIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)C=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.